

A Technical Guide to the Structural Elucidation of Codeine(1+) Using NMR Spectroscopy

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Compound of Interest

Compound Name: Codeine(1+)

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and stereochemistry of complex structures. This technical guide provides a comprehensive overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of codeine. Detailed experimental protocols, data interpretation strategies, and tabulated spectral data are presented to serve as a practical resource for researchers in natural product chemistry, medicinal chemistry, and forensic analysis.

Introduction

Codeine is an opiate and a prodrug of morphine, widely used for its analgesic, antitussive, and antidiarrheal properties. It is a naturally occurring alkaloid found in the opium poppy, *Papaver somniferum*.^[1] The unambiguous determination of its complex pentacyclic structure is a classic example of the power of modern NMR spectroscopy. Techniques such as ¹H NMR, ¹³C NMR, DEPT, and a suite of 2D experiments including COSY, HSQC, and HMBC, allow for the complete and unequivocal assignment of all proton and carbon resonances.^[2] This guide details the systematic approach to elucidating the structure of codeine using these powerful analytical methods.

Experimental Protocols

High-quality NMR spectra are contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation

A well-prepared sample is crucial for obtaining high-resolution NMR spectra.^[3]

- **Analyte:** Weigh approximately 3-5 mg of codeine base.
- **Solvent:** Dissolve the sample in approximately 0.65 mL of deuterated chloroform (CDCl_3).^[4] Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's resonances.
- **NMR Tube:** Transfer the solution to a 5 mm NMR tube. The recommended sample height in the tube is 4-5 cm to ensure it is correctly positioned within the instrument's detection coil.^[3]
- **Internal Standard (Optional):** For quantitative analysis (qNMR), a known amount of an internal standard can be added. For structural elucidation, tetramethylsilane (TMS) is often added as a reference, or the residual solvent signal (CDCl_3 : δH 7.26, δC 77.16) is used for calibration.^[5]

NMR Data Acquisition

The following experiments are typically performed on a 400 MHz or higher field NMR spectrometer.^[6] A standard suite of experiments can often be completed in a few hours.^[7]

- **^1H NMR:** A standard one-dimensional proton experiment is acquired to observe the chemical shifts, multiplicities (splitting patterns), and integrals of all proton signals.
- **^{13}C NMR:** A proton-decoupled carbon experiment is run to detect all unique carbon environments.
- **DEPT (Distortionless Enhancement by Polarization Transfer):** DEPT-135 and DEPT-90 experiments are used to determine the multiplicity of each carbon signal, differentiating between CH_3 , CH_2 , CH , and quaternary (C) carbons. The DEPT-135 spectrum shows CH_3 and CH signals as positive peaks and CH_2 signals as negative peaks. The DEPT-90 spectrum shows only CH signals.

- COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds ($^2J_{HH}$, $^3J_{HH}$). It is essential for identifying connected proton networks.[\[4\]](#)
- HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon atoms ($^1J_{CH}$), providing a direct link between the 1H and ^{13}C spectra.[\[4\]](#)
- HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds ($^2J_{CH}$, $^3J_{CH}$). It is crucial for connecting spin systems across quaternary carbons and heteroatoms, thereby assembling the complete molecular skeleton.[\[8\]](#)

Spectral Data and Interpretation

The following sections detail the interpretation of the NMR data for codeine. The standard numbering scheme for the morphine scaffold is used.

1D NMR Data: 1H and ^{13}C Assignments

The 1H NMR spectrum of codeine displays signals corresponding to its 21 protons, while the ^{13}C NMR spectrum shows 18 distinct carbon signals. The DEPT experiments confirm the presence of two methyl groups, three methylene groups, eight methine groups, and five quaternary carbons.[\[6\]](#)

Table 1: 1H and ^{13}C NMR Spectral Data for Codeine in $CDCl_3$ [\[5\]](#)[\[6\]](#)

Position	¹³ C Chemical Shift (δC)	¹ H Chemical Shift (δH)	Multiplicity	J-Coupling (Hz)
1	119.5	6.64	d	8.2
2	112.9	6.70	d	8.2
3	142.4	-	-	-
4	145.6	-	-	-
5	40.8	4.88	d	6.5
6	66.8	4.18	m	-
7	128.5	5.25	m	-
8	130.8	5.66	m	-
9	46.8	3.33	d	18.5
10	20.5	3.02, 2.29	m, m	-
11	42.9	-	-	-
12	127.4	-	-	-
13	46.4	2.59	m	-
14	35.8	3.84	m	-
15	-	1.84	m	-
16	59.0	2.36, 2.57	m, m	-
17 (N-CH ₃)	43.2	2.44	s	-
OCH ₃	56.4	3.86	s	-
OH	-	2.89	br s	-

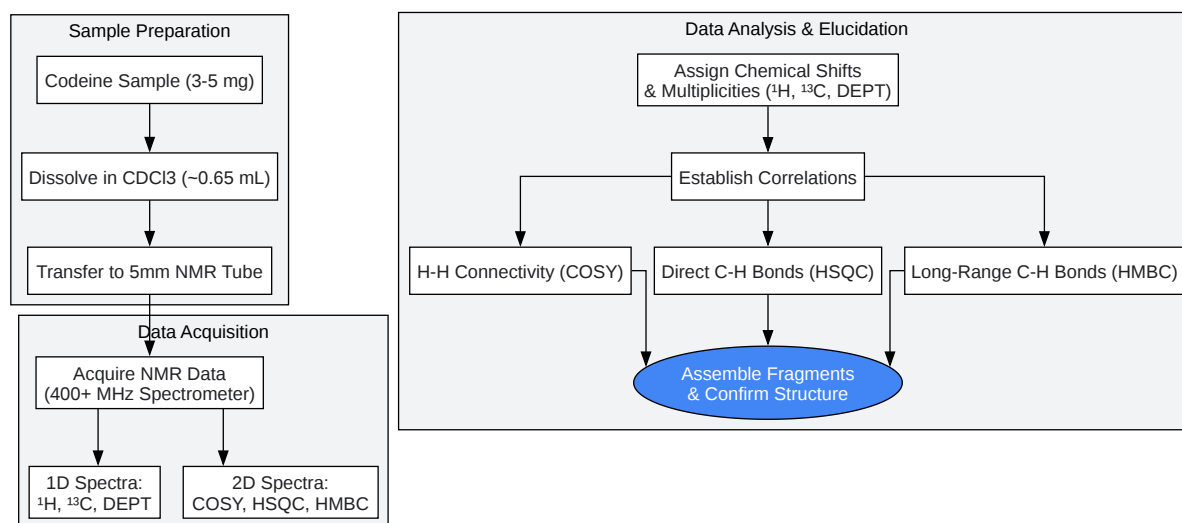
2D NMR Data: Establishing Connectivity

While 1D spectra provide the fundamental chemical shifts, 2D NMR is required to piece together the molecular puzzle.

- **COSY Analysis:** The COSY spectrum reveals the proton-proton coupling networks. For instance, a clear correlation path can be traced from H-1 to H-2 in the aromatic ring. Another important network connects the olefinic protons H-7 and H-8. The aliphatic region shows correlations such as H-5 coupling to H-6 and H-14, which in turn couples to H-13.[\[4\]](#)[\[6\]](#)
- **HSQC Analysis:** The HSQC spectrum directly links each proton to its attached carbon. For example, the proton signal at δ H 6.64 (H-1) correlates with the carbon signal at δ C 119.5 (C-1), and the N-methyl proton singlet at δ H 2.44 correlates with the carbon at δ C 43.2.[\[4\]](#)[\[6\]](#) This experiment is invaluable for assigning the carbons of the corresponding, already-assigned protons.
- **HMBC Analysis:** The HMBC spectrum provides the long-range correlations necessary to connect all molecular fragments. Key correlations that define the pentacyclic structure include:
 - The O-methyl protons (δ H 3.86) show a correlation to C-3 (δ C 142.4), confirming the methoxy group's position.
 - The N-methyl protons (δ H 2.44) correlate to C-9 (δ C 46.8) and C-16 (δ C 59.0), locking in the piperidine ring structure.
 - H-1 (δ H 6.64) shows correlations to the quaternary carbons C-3 and C-12, defining the aromatic ring's substitution pattern.
 - The olefinic proton H-8 (δ H 5.66) correlates to the quaternary carbon C-13, linking the cyclohexene ring to the core structure.[\[8\]](#)

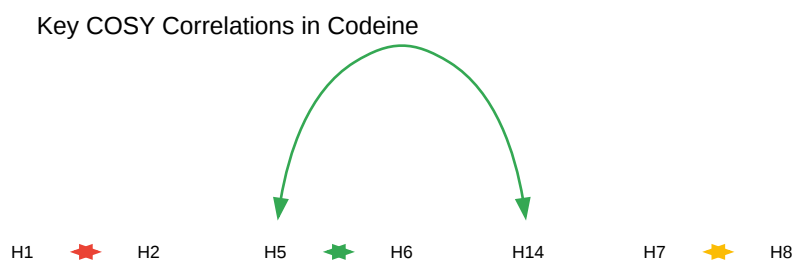
Visualizations

The logical flow of the structural elucidation process and the key NMR correlations can be effectively visualized using diagrams.



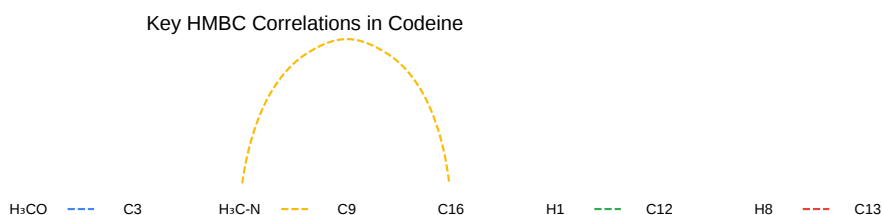
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Figure 1: Experimental workflow for the NMR-based structural elucidation of codeine.



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Figure 2: Diagram of key proton-proton (COSY) spin systems within the codeine structure.



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Figure 3: Diagram of key long-range proton-carbon (HMBC) correlations in codeine.

Conclusion

The structural elucidation of codeine serves as a quintessential example of the application of modern NMR spectroscopy. Through a systematic approach involving 1D (^1H , ^{13}C , DEPT) and 2D (COSY, HSQC, HMBC) experiments, it is possible to unambiguously assign every proton and carbon atom in the molecule. The COSY spectrum reveals the direct spin-spin coupling networks, the HSQC spectrum links protons to their directly attached carbons, and the HMBC spectrum provides the crucial long-range correlations that piece the entire molecular framework together. This combination of techniques provides a definitive and detailed structural characterization, which is fundamental for quality control, drug development, and forensic applications.

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